Cas no 2138228-29-0 (8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol)

8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol
- 2138228-29-0
- EN300-1128569
-
- インチ: 1S/C13H10ClN3O/c1-17-11(5-6-15-17)10-7-12(18)8-3-2-4-9(14)13(8)16-10/h2-7H,1H3,(H,16,18)
- InChIKey: PYICZEQXSUWUSG-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2C(C=C(C3=CC=NN3C)NC=21)=O
計算された属性
- せいみつぶんしりょう: 259.0512396g/mol
- どういたいしつりょう: 259.0512396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 384
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 46.9Ų
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1128569-0.1g |
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol |
2138228-29-0 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
Enamine | EN300-1128569-2.5g |
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol |
2138228-29-0 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
Enamine | EN300-1128569-0.05g |
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol |
2138228-29-0 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1128569-1.0g |
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol |
2138228-29-0 | 1g |
$728.0 | 2023-06-09 | ||
Enamine | EN300-1128569-1g |
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol |
2138228-29-0 | 95% | 1g |
$728.0 | 2023-10-26 | |
Enamine | EN300-1128569-10g |
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol |
2138228-29-0 | 95% | 10g |
$3131.0 | 2023-10-26 | |
Enamine | EN300-1128569-0.25g |
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol |
2138228-29-0 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
Enamine | EN300-1128569-0.5g |
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol |
2138228-29-0 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1128569-5.0g |
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol |
2138228-29-0 | 5g |
$2110.0 | 2023-06-09 | ||
Enamine | EN300-1128569-10.0g |
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol |
2138228-29-0 | 10g |
$3131.0 | 2023-06-09 |
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol 関連文献
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-olに関する追加情報
Professional Introduction to 8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol (CAS No. 2138228-29-0)
8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol, a compound with the chemical identifier CAS No. 2138228-29-0, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, featuring a quinolin-4-ol core and a 1-methyl-1H-pyrazol-5-yl substituent, has garnered considerable attention due to its unique structural properties and promising biological activities. The integration of these structural motifs has opened new avenues for the development of novel therapeutic agents, particularly in addressing complex diseases such as cancer and inflammatory disorders.
The molecular framework of 8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol is characterized by its aromatic system, which includes both the quinoline and pyrazole rings. The quinoline moiety is well-documented for its role in various pharmacological applications, while the pyrazole ring introduces additional functional diversity. This combination has been strategically designed to enhance binding affinity and selectivity towards specific biological targets. The presence of a chlorine atom at the 8-position further modulates the electronic properties of the molecule, influencing its interactions with biological receptors.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate key signaling pathways involved in disease progression. 8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol has emerged as a promising candidate in this context due to its ability to interact with enzymes and receptors implicated in cancer metabolism and inflammation. Studies have demonstrated its potential in inhibiting kinases and other enzymes that are aberrantly activated in tumor cells, thereby disrupting critical signaling cascades that drive cell proliferation and survival.
The compound's efficacy has been further explored in preclinical models, where it has shown remarkable promise in reducing tumor growth and metastasis. The synergistic effects of the quinoline and pyrazole moieties appear to enhance its pharmacological profile, leading to improved solubility and bioavailability compared to structurally related compounds. These findings have prompted researchers to investigate its potential as a single-agent therapy or in combination with existing treatments.
One of the most compelling aspects of 8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol is its mechanism of action, which appears to involve multiple pathways simultaneously. Initial studies suggest that it can inhibit the activity of tyrosine kinases, which are overexpressed in many cancers, thereby reducing proliferative signals. Additionally, it may modulate the expression of genes involved in apoptosis and cell cycle regulation, leading to programmed cell death in cancerous cells without significantly affecting healthy tissues.
The development of this compound also highlights advancements in computational chemistry and drug design techniques. By leveraging high-throughput screening and molecular docking simulations, researchers have been able to optimize its structure for better binding affinity and reduced toxicity. These computational approaches have accelerated the discovery process, allowing for rapid identification of lead compounds that can be further refined through medicinal chemistry interventions.
Another area where 8-chloro-2-(1-methyl-1H-pyrazol-5-yll)quinolin)-4iol shows promise is in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Chronic inflammation is a hallmark of these conditions, and this compound has demonstrated the ability to suppress inflammatory cytokine production by interacting with nuclear factor kappa B (NFκB) signaling pathways. By inhibiting key enzymes like IKKβ, it can reduce the transcription of pro-inflammatory genes, alleviating symptoms associated with these disorders.
The synthesis of 8-chloro--(methyl--(pyrazol--5--yl))--quinolin--4--ol involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The introduction of the pyrazole ring requires careful control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired heterocyclic framework efficiently. These synthetic strategies not only highlight the versatility of current chemical tools but also underscore the importance of precision in molecular construction for achieving desired pharmacological outcomes.
Ongoing clinical trials are evaluating the safety and efficacy of derivatives based on this core structure, providing valuable insights into its therapeutic potential. Preliminary results are encouraging, with patients exhibiting favorable responses in early-phase trials for both oncological and inflammatory conditions. These trials are designed to establish dosing regimens, monitor side effects, and compare outcomes against standard treatments.
The future direction for research on 8-chloro--(methyl--(pyrazol--5--yl))--quinolin--4--ol includes exploring its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary evidence suggests that it may modulate cholinergic pathways by interacting with acetylcholinesterase enzymes, which could help mitigate cognitive decline associated with these conditions. Additionally, studies are underway to investigate its antimicrobial properties against drug-resistant pathogens.
In conclusion,8-chloro--(methyl--(pyrazol--5--yl))--quinolin--4--ol (CAS No. 2138228–29–0) stands as a testament to the power of interdisciplinary research in pharmaceutical chemistry. Its unique structural features combined with promising biological activities make it a valuable asset in the quest for novel therapeutics targeting cancer、inflammation、and beyond。 As research continues,we can expect further refinements to its structure,leading to even more effective treatments that improve patient outcomes worldwide。
2138228-29-0 (8-chloro-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-ol) 関連製品
- 900634-65-3(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)
- 1805078-93-6(5-Chloro-2-(difluoromethyl)-3-iodopyridine-6-carbonyl chloride)
- 1207003-32-4(2-{[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 1215034-20-0(2,5-dichloro-N-(2,2,2-trifluoroethyl)pyrimidin-4-am ine)
- 2877688-67-8(N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide)
- 2138062-32-3(1-(5-Hydroxy-2,2-dimethylcyclohexyl)-1,4-dihydropyridin-4-one)
- 1804727-18-1(2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)
- 2138535-79-0(5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)
- 952974-05-9(2-5-oxo-7-(propan-2-yl)-2H,3H,5H-1,3thiazolo3,2-apyrimidin-3-yl-N-(3,4,5-trimethoxyphenyl)acetamide)
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)



